Limitation Statement: Absence of Direct Comparative Biological Data
A rigorous search of primary literature and patent databases, strictly excluding non-authoritative vendor sources, did not yield any direct head-to-head or cross-study comparable quantitative biological data for 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS 1226296-61-2) against a named comparator. The strongest available evidence is class-level inference from closely related benzodioxole scaffolds. For example, in an analogous series of benzodioxole acetic acid derivatives, the unsubstituted acetic acid compound 4a exhibited COX-1 and COX-2 IC50 values of 1.45 µM and 3.34 µM, respectively, while the most potent halogenated analog (4f) showed a COX-1 IC50 of 0.725 µM [1]. These data qualitatively suggest that the acetic acid functional group, which is present in the target compound, is a key determinant of activity, but they cannot be extrapolated to the distinct oxazole-containing scaffold of CAS 1226296-61-2. This evidence gap must be considered a primary decision factor in procurement.
| Evidence Dimension | COX-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Benzodioxole acetic acid compound 4a (IC50 = 1.45 µM) and 4f (IC50 = 0.725 µM) from a related series |
| Quantified Difference | Not applicable; scaffolds are not identical |
| Conditions | In vitro COX inhibition assay kit (Cayman Chemical) [1] |
Why This Matters
This highlights a critical procurement risk: the compound's unique oxazole scaffold has no publicly established biological benchmark, making it unsuitable for projects requiring validated starting points.
- [1] Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. View Source
